![molecular formula C12H11N3S B13485188 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a benzothiophene ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira cross-coupling reaction, which involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst . Another approach involves the electrophilic cyclization of alkynylbenzenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mécanisme D'action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene derivatives: Compounds like 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene share structural similarities and exhibit comparable biological activities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine also exhibit similar chemical properties and applications.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Propriétés
Formule moléculaire |
C12H11N3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
5-(1-benzothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H11N3S/c1-15-12(13)6-10(14-15)9-7-16-11-5-3-2-4-8(9)11/h2-7H,13H2,1H3 |
Clé InChI |
VVOSSRKJHJGUGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CSC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


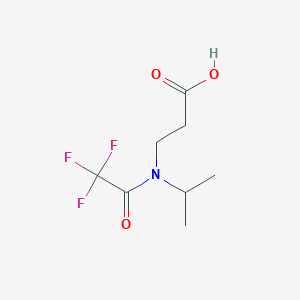
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
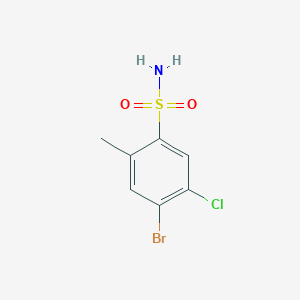

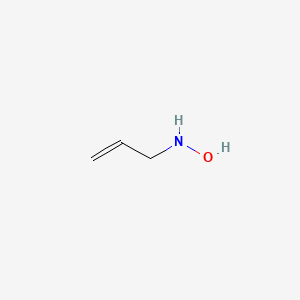
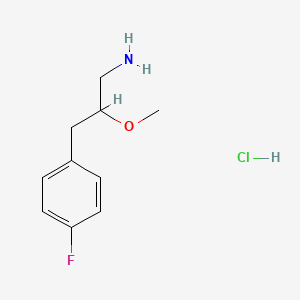

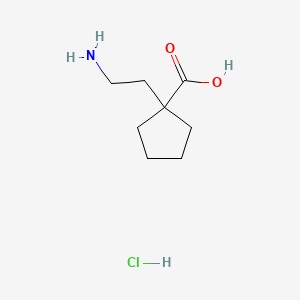

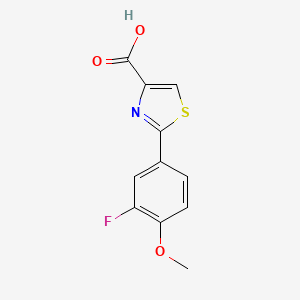
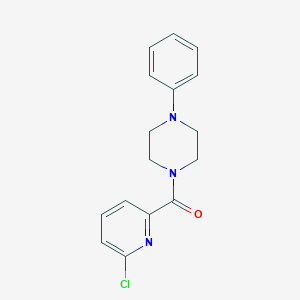
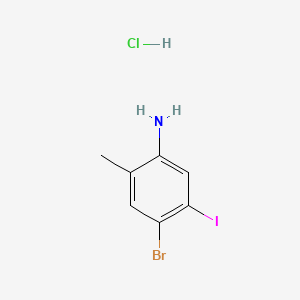
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
